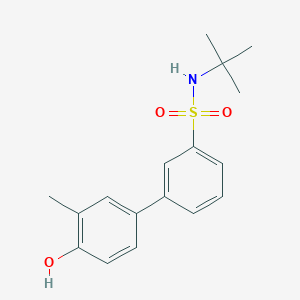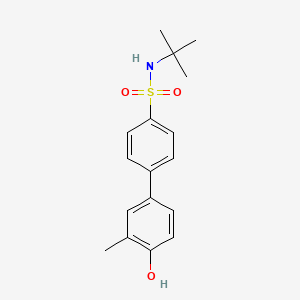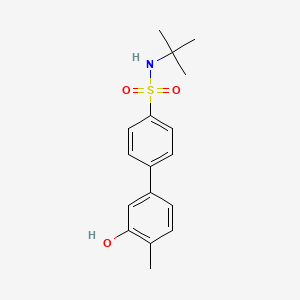![molecular formula C17H19NO3S B6372728 3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261960-90-0](/img/structure/B6372728.png)
3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-Methyl-5-PPSP) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 91-93°C and a molecular weight of 318.3 g/mol. 3-Methyl-5-PPSP is a substituted phenol and is a member of the pyrrolidinylsulfonylphenyl family of compounds. It is used in a variety of laboratory experiments, and its biochemical and physiological effects are of great interest to scientists.
科学研究应用
3-Methyl-5-PPSP has been used in a variety of laboratory experiments, including those related to drug metabolism, enzyme inhibition, and receptor binding. It has been used to study the effects of inhibitors on the activity of cytochrome P450 enzymes, which are important for drug metabolism. It has also been used to study the binding of agonists and antagonists to G-protein coupled receptors, which are involved in many physiological processes. In addition, 3-Methyl-5-PPSP has been used to study the effects of inhibitors on the activity of proteases, which are involved in protein degradation.
作用机制
3-Methyl-5-PPSP has been shown to act as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, and the inhibition of their activity can alter the metabolism of drugs. 3-Methyl-5-PPSP has also been shown to act as an agonist at G-protein coupled receptors, which can lead to the activation of certain physiological processes. In addition, 3-Methyl-5-PPSP has been shown to act as an inhibitor of proteases, which can lead to the inhibition of protein degradation.
Biochemical and Physiological Effects
3-Methyl-5-PPSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can alter the metabolism of drugs. In addition, 3-Methyl-5-PPSP has been shown to act as an agonist at G-protein coupled receptors, which can lead to the activation of certain physiological processes. Finally, 3-Methyl-5-PPSP has been shown to act as an inhibitor of proteases, which can lead to the inhibition of protein degradation.
实验室实验的优点和局限性
3-Methyl-5-PPSP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and is not soluble in organic solvents. In addition, it has a low potency and is not suitable for use in high-throughput screening experiments.
未来方向
There are several potential future directions for 3-Methyl-5-PPSP. It could be used in the development of inhibitors of cytochrome P450 enzymes, which could be used to alter the metabolism of drugs. It could also be used in the development of agonists of G-protein coupled receptors, which could be used to activate certain physiological processes. Finally, it could be used in the development of inhibitors of proteases, which could be used to inhibit protein degradation.
合成方法
3-Methyl-5-PPSP is synthesized from the reaction of 4-(pyrrolidinylsulfonyl)phenol and 3-methyl-5-bromophenol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 40°C. The reaction is catalyzed by sodium borohydride, and the product is purified by recrystallization. The yield of 3-Methyl-5-PPSP is typically around 95%.
属性
IUPAC Name |
3-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-10-15(12-16(19)11-13)14-4-6-17(7-5-14)22(20,21)18-8-2-3-9-18/h4-7,10-12,19H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXBFXHRRBMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684069 |
Source


|
| Record name | 5-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-90-0 |
Source


|
| Record name | 5-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)
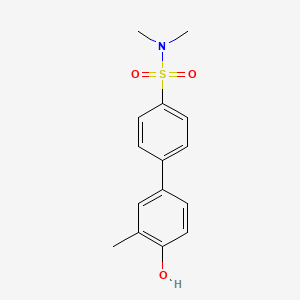
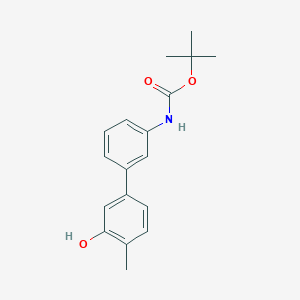
![3-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372674.png)

![2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372691.png)

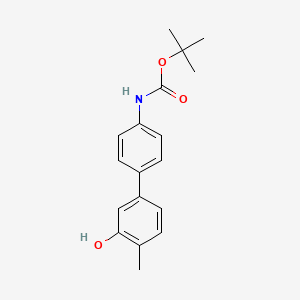
![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372715.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
